N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound that features a chloropyridine moiety, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to a series of reactions to introduce the desired functional groups.
Introduction of the Fluorophenyl Group: The 4-fluorophenylmethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the piperazine derivative under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyridine moiety, converting it to a more reactive amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-Chloropyridin-2-yl)-2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}acetamide
- **N-(5-Chloropyridin-2-yl)-2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}acetamide
- **N-(5-Chloropyridin-2-yl)-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}acetamide
Uniqueness
N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O/c19-15-3-6-17(21-11-15)22-18(25)13-24-9-7-23(8-10-24)12-14-1-4-16(20)5-2-14/h1-6,11H,7-10,12-13H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVJYSHMBXPTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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